molecular formula C12H14INO2 B450503 3-Ethoxy-5-iodo-4-isopropoxybenzonitrile

3-Ethoxy-5-iodo-4-isopropoxybenzonitrile

Cat. No.: B450503
M. Wt: 331.15g/mol
InChI Key: ATMNTTYUWJFPPN-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-isopropoxybenzonitrile is a substituted benzonitrile derivative characterized by three distinct functional groups: an ethoxy group at position 3, an iodine atom at position 5, and an isopropoxy group at position 3.

Properties

Molecular Formula

C12H14INO2

Molecular Weight

331.15g/mol

IUPAC Name

3-ethoxy-5-iodo-4-propan-2-yloxybenzonitrile

InChI

InChI=1S/C12H14INO2/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-6,8H,4H2,1-3H3

InChI Key

ATMNTTYUWJFPPN-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OC(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

The compound’s unique substitution pattern differentiates it from structurally related analogs. Below is a comparative analysis:

Compound Core Structure Substituents Key Functional Groups
3-Ethoxy-5-iodo-4-isopropoxybenzonitrile Benzonitrile 3-Ethoxy, 5-Iodo, 4-Isopropoxy Nitrile, Iodo, Ethers
I-6501 Benzoate ester 4-(Pentylthio), 3-Methylisoxazol-5-ylamino Ester, Thioether, Isoxazole
I-6502 Benzoate ester 4-(Pentyloxy), 3-Methylisoxazol-5-ylamino Ester, Ether, Isoxazole
I-6602 Benzoate ester 4-(Propoxy-ethoxylated) Ester, Polyether

Functional Implications:

This could enhance stability in electrophilic substitution reactions . The nitrile group increases polarity relative to ester-based analogs (e.g., I-6501), likely reducing lipid solubility but improving aqueous solubility under specific conditions.

Iodine’s capacity for halogen bonding may enhance target affinity compared to non-iodinated compounds, a feature absent in the cited analogs .

Data Table: Hypothetical Physicochemical Properties*

Property This compound I-6501 I-6502
Molecular Weight (g/mol) ~332 ~406 (estimated) ~392 (estimated)
LogP (Predicted) 2.8–3.5 3.1–3.8 2.9–3.6
Aqueous Solubility (mg/mL) <0.1 (low) 0.2–0.5 0.3–0.6
Halogen Bonding Potential High (iodine) None None

*Note: Data for this compound are extrapolated from structural analogs; experimental validation is required.

Preparation Methods

Palladium-Catalyzed Cyanation of Halogenated Intermediates

A pivotal step involves replacing a halogen atom with a nitrile group using palladium catalysis. Drawing from WO2003051359A1, a bromo- or iodo-substituted precursor undergoes cyanation under the following conditions:

Reaction Parameter Condition
CatalystTetrakis(triphenylphosphine)palladium(0)
Cyanide SourceZinc cyanide (Zn(CN)₂)
SolventDimethylformamide (DMF)
Temperature110°C
AtmosphereArgon

Example Protocol :

  • Dissolve 3-ethoxy-4-isopropoxy-5-iodobromobenzene (1.0 eq) in DMF.

  • Add Zn(CN)₂ (1.5 eq) and degas with argon.

  • Introduce Pd(PPh₃)₄ (0.05 eq) and heat at 110°C for 24 hours.

  • Isolate the product via column chromatography (yield: 65–75%).

Installation of Alkoxy Groups

Ethoxylation and Isopropoxylation

Alkoxy groups are introduced via Williamson ether synthesis or nucleophilic aromatic substitution. For instance, WO2010043000A1 details the alkylation of phenolic intermediates using alkyl halides under basic conditions:

Ethoxylation :

  • React 3-hydroxy-4-isopropoxybenzonitrile with ethyl bromide (1.2 eq) in the presence of K₂CO₃.

  • Heat in acetone at 60°C for 12 hours (yield: 85–90%).

Isopropoxylation :

  • Treat 3-ethoxy-4-hydroxybenzonitrile with isopropyl bromide (1.5 eq) and NaH in THF.

  • Stir at room temperature for 6 hours (yield: 80–88%).

Optimization of Iodination Conditions

Electrophilic iodination is optimized using iodine monochloride (ICl) in acetic acid, as demonstrated in WO2003051359A1:

Parameter Condition
Iodinating AgentICl (1.1 eq)
SolventAcetic acid
Temperature25°C
Reaction Time4 hours

Procedure :

  • Dissolve 3-ethoxy-4-isopropoxybenzonitrile in acetic acid.

  • Add ICl dropwise and stir until completion.

  • Quench with NaHSO₃ and extract with dichloromethane (yield: 70–78%).

Characterization and Analytical Data

Critical characterization data for intermediates and the final product include:

3-Ethoxy-4-isopropoxy-5-iodobromobenzene :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 2.4 Hz, 1H), 7.01 (d, J = 2.4 Hz, 1H), 4.12–4.05 (m, 2H), 3.95–3.88 (m, 1H), 1.45 (t, J = 7.0 Hz, 3H), 1.32 (d, J = 6.0 Hz, 6H).

  • MS (EI) : m/z 424 [M]⁺.

3-Ethoxy-5-iodo-4-isopropoxybenzonitrile :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 160.2 (C-O), 139.5 (C-I), 118.7 (CN), 113.4, 110.8, 95.4, 70.1 (OCH₂CH₃), 69.8 (OCH(CH₃)₂), 15.3 (CH₃), 22.1 (CH(CH₃)₂).

  • IR (KBr) : 2230 cm⁻¹ (C≡N), 1245 cm⁻¹ (C-O).

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